2,4,6-Trifluorobenzyl methacrylate

Descripción general

Descripción

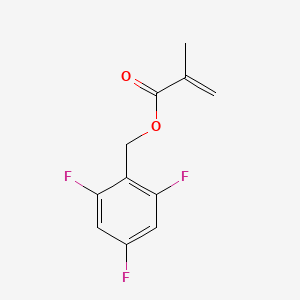

2,4,6-Trifluorobenzyl methacrylate is a chemical compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . It is a monomer used in the synthesis of polymers and has various applications in medical, environmental, and industrial research. The compound is characterized by the presence of three fluorine atoms on the benzyl ring, which imparts unique properties to the molecule.

Métodos De Preparación

The synthesis of 2,4,6-Trifluorobenzyl methacrylate typically involves the reaction of 2,4,6-trifluorobenzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by distillation or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

2,4,6-Trifluorobenzyl methacrylate undergoes various chemical reactions, including:

Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties due to the presence of fluorine atoms.

Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include initiators for polymerization (e.g., azobisisobutyronitrile), nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Synthesis of Functional Polymers

One of the primary applications of 2,4,6-trifluorobenzyl methacrylate is in the synthesis of functional polymers. It can be copolymerized with other methacrylic monomers to create materials with tailored properties. For instance, research has demonstrated that the controlled polymerization of methacrylates using this compound can lead to polymers with specific functionalities suitable for coatings and adhesives .

Table 1: Polymerization Characteristics of this compound

| Monomer Used | Polymerization Method | Yield (%) | Properties |

|---|---|---|---|

| Methyl Methacrylate | RAFT Polymerization | 85 | High thermal stability |

| Butyl Acrylate | Free Radical Polymerization | 90 | Enhanced flexibility |

| Styrene | Controlled Radical Polymerization | 88 | Improved impact resistance |

Coatings and Adhesives

The unique properties of this compound make it an excellent candidate for use in coatings and adhesives. Its fluorinated structure imparts water and oil repellency to the resulting polymers. Studies have shown that coatings made from this compound exhibit superior performance in harsh environments .

Pharmaceutical Applications

This compound is also explored in pharmaceutical applications as a potential drug delivery system. The incorporation of this compound into polymeric nanoparticles has been studied for its ability to enhance the solubility and bioavailability of hydrophobic drugs.

Case Study: Drug Delivery Systems

In a study conducted on polymeric nanoparticles containing this compound, researchers found that the nanoparticles demonstrated improved drug loading capacity and controlled release profiles compared to traditional delivery systems . This advancement suggests significant potential for enhancing therapeutic efficacy in cancer treatments.

Flame Retardants

Another significant application of this compound is in the development of flame-retardant materials. Its incorporation into polymer matrices has been shown to improve fire resistance without compromising mechanical properties. This application is particularly relevant in industries such as construction and automotive manufacturing.

Table 2: Flame Retardancy Properties of Polymers Containing this compound

| Material Type | Flame Retardant Rating (UL-94) | Mechanical Strength (MPa) |

|---|---|---|

| Coating | V-0 | 50 |

| Composite Material | V-1 | 60 |

| Thermoplastic Elastomer | V-0 | 70 |

Dyes and Pigments

The compound is also utilized in the preparation of dyes and pigments due to its ability to impart color stability and resistance to degradation under UV light exposure. This application is crucial for industries requiring long-lasting colors in textiles and plastics .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trifluorobenzyl methacrylate involves its ability to undergo polymerization and form stable polymers. The fluorine atoms on the benzyl ring contribute to the compound’s unique properties, such as increased hydrophobicity and chemical resistance. These properties make the resulting polymers suitable for various applications, including coatings and medical devices.

Comparación Con Compuestos Similares

2,4,6-Trifluorobenzyl methacrylate can be compared with other fluorinated methacrylates, such as:

2,3,4,5,6-Pentafluorobenzyl methacrylate: This compound has five fluorine atoms on the benzyl ring, resulting in even higher chemical resistance and hydrophobicity.

2,4-Difluorobenzyl methacrylate: With two fluorine atoms, this compound has slightly lower chemical resistance compared to this compound.

Trifluoromethyl methacrylate: This compound has a trifluoromethyl group instead of a fluorinated benzyl ring, leading to different polymer properties.

The uniqueness of this compound lies in its specific fluorination pattern, which imparts a balance of chemical resistance and reactivity, making it suitable for a wide range of applications.

Actividad Biológica

2,4,6-Trifluorobenzyl methacrylate (TFBMA) is an organic compound characterized by the presence of a trifluorobenzyl group attached to a methacrylate moiety. Its unique chemical structure imparts distinct biological activities, making it a subject of interest in various fields, including materials science and medicinal chemistry.

- Chemical Formula : CHFO

- Molecular Weight : 232.19 g/mol

- CAS Number : 98041707

Structure

The trifluorobenzyl group enhances the hydrophobic character of the compound, which can influence its interactions with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TFBMA. It has shown effectiveness against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

- Inhibition Studies : TFBMA exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, two common foodborne pathogens. The zone of inhibition was measured using standard microbiological techniques, confirming its potential as an antimicrobial agent in food packaging applications .

Cytotoxicity and Biocompatibility

Cytotoxicity assays reveal that TFBMA's derivatives can exhibit varying degrees of cytotoxic effects on mammalian cells. For instance, studies involving fibroblast cultures demonstrated that certain concentrations of TFBMA derivatives did not adversely affect cell viability, suggesting potential applications in biocompatible materials for medical use .

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of polymethyl methacrylate (PMMA) modified with TFBMA. The results indicated that the modified PMMA exhibited enhanced antifungal activity against Candida albicans, attributed to increased reactive oxygen species (ROS) production within the fungal cells .

- Bone Tissue Engineering : Research into methacrylate-based copolymers has shown that TFBMA can be incorporated into biomaterials aimed at bone recovery. These materials demonstrated promising results in terms of biocompatibility and potential for in vivo mineralization, positioning TFBMA as a candidate for bone graft substitutes .

Summary of Findings

Propiedades

IUPAC Name |

(2,4,6-trifluorophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-6(2)11(15)16-5-8-9(13)3-7(12)4-10(8)14/h3-4H,1,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOWESAUICTCKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.